Potassium tetraoxalate dihydrate

Vue d'ensemble

Description

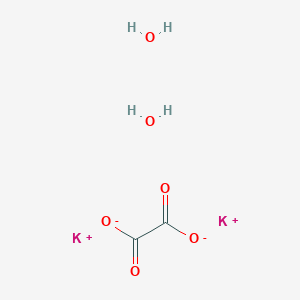

Potassium tetraoxalate dihydrate, also known as Oxalic acid hemipotassium salt, has the linear formula KH3(C2O4)2 · 2H2O . It has a molecular weight of 254.19 . It is a certified secondary standard reference material used as a calibration buffer standard for pH instruments or pH electrodes .

Synthesis Analysis

The synthesis of potassium tetraoxalate dihydrate involves the thermal decomposition of potassium carbonate (K2CO3) from potassium tetraoxalate dihydrate [KH3 (C2O4)2.2H2O] .Molecular Structure Analysis

The molecular structure of Potassium tetraoxalate dihydrate is represented by the formula KH3(C2O4)2 · 2H2O .Physical And Chemical Properties Analysis

Potassium tetraoxalate dihydrate has a density of 1.84 g/cm3 . It is soluble in water, with a solubility of 25 g/l . The pH of a 0.1 M solution at 20 °C is clear and colorless . It has a pH of 1.67 at 25°C .Applications De Recherche Scientifique

Calibration of pH Meters

Potassium tetraoxalate dihydrate is used as a certified secondary standard reference material for the calibration of pH meters . It is directly traceable to primary reference materials from NIST/PTB, ensuring high accuracy and reliability in pH measurement.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various analyses. Its stable pH and known solubility make it suitable for preparing buffer solutions and standardizing solutions in titrations .

Material Science

Researchers utilize Potassium tetraoxalate dihydrate in material science for the synthesis of novel materials . Its oxalate ions can act as ligands, forming coordination complexes with metals, which are precursors to materials with unique properties .

Conservation and Restoration

This compound is applied in the conservation and restoration of artworks and historical artifacts. It is particularly effective in removing rust and ink stains from surfaces without damaging the underlying material .

Industrial Applications

Potassium tetraoxalate dihydrate finds use in industrial processes such as marble grinding and metal polishing. Its abrasive and complexing properties help in achieving a smooth finish on surfaces .

Environmental Science

In environmental science, Potassium tetraoxalate dihydrate is used to study soil and water chemistry . It helps in understanding the mobility of heavy metals and nutrients in the environment, contributing to pollution control and sustainable agriculture practices .

Mécanisme D'action

Target of Action

Potassium tetraoxalate dihydrate, also known as Ethanedioic acid, potassium salt (2:1), dihydrate, is primarily used as a calibration buffer standard for pH measurement instruments or pH electrodes

Mode of Action

As a pH buffer, potassium tetraoxalate dihydrate helps maintain a constant pH level in a solution. This is crucial in many scientific and industrial processes where a stable pH is necessary for optimal results. The compound achieves this by neutralizing added acids or bases, thus preventing significant pH changes .

Result of Action

The primary result of the action of potassium tetraoxalate dihydrate is the maintenance of a stable pH level in a solution . This can have numerous downstream effects depending on the specific context in which the buffer is used. For example, in a biological research setting, maintaining a stable pH can ensure the proper functioning of enzymes and other proteins.

Action Environment

The action of potassium tetraoxalate dihydrate can be influenced by various environmental factors. For instance, temperature can affect the solubility of the compound and thus its buffering capacity. Furthermore, the presence of other ions in solution can potentially interact with the potassium or oxalate ions, potentially affecting the compound’s buffering capacity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

octapotassium;oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H2O4.8K.2H2O/c4*3-1(4)2(5)6;;;;;;;;;;/h4*(H,3,4)(H,5,6);;;;;;;;;2*1H2/q;;;;8*+1;;/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQQMUDWLKESHP-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4K8O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693002 | |

| Record name | Potassium ethanedioate--water (4/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetraoxalate dihydrate | |

CAS RN |

6100-20-5 | |

| Record name | Potassium ethanedioate--water (4/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanedioic acid, potassium salt, hydrate (2:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is potassium tetraoxalate dihydrate used for pH standardization?

A: Potassium tetraoxalate dihydrate is used to prepare a solution with a very specific pH value, making it suitable as a primary standard for pH measurements [, ]. This means its pH can be determined directly from its composition, without needing to compare it to other reference standards.

Q2: What are the challenges of using potassium tetraoxalate dihydrate for pH standardization and how are they addressed?

A: Traditional methods for calculating pH, like the Bates-Guggenheim convention, are limited in their accuracy at higher concentrations. To address this, researchers have utilized the Pitzer formalism, a more complex model for calculating activity coefficients, to accurately determine the pH of potassium tetraoxalate dihydrate solutions at higher concentrations []. This allows for more precise pH standardization using this compound. Additionally, independent verification of pH values using different methods and reference materials, like those from national metrology institutes, ensures accuracy and traceability in pH measurements [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)

![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)

![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)